molecular formula C18H16FeN2 B6310404 2-Ferrocenyl-6-methylbenzimidazole CAS No. 101408-74-6

2-Ferrocenyl-6-methylbenzimidazole

Cat. No.: B6310404
CAS No.: 101408-74-6
M. Wt: 316.2 g/mol
InChI Key: XNOWBJQARDXRKX-UHFFFAOYSA-N
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Description

2-Ferrocenyl-6-methylbenzimidazole is a heterocyclic compound that combines the structural features of ferrocene and benzimidazoleThe compound has a molecular formula of C18H16FeN2 and a molecular weight of 316.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ferrocenyl-6-methylbenzimidazole typically involves the reaction of 1,2-diaminobenzene with ferrocene carboxaldehyde under acidic conditions. One common method is the Phillips–Ladenburg reaction, which uses 4 N hydrochloric acid as a catalyst . Another method involves the reaction of 1,2-diaminobenzene with ferrocene carboxylic acid in the presence of a dehydrating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ferrocenyl-6-methylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ferrocene moiety typically yields ferrocenium salts, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

2-Ferrocenyl-6-methylbenzimidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Medicine: Explored for its antimicrobial and antiviral properties.

    Industry: Utilized as a corrosion inhibitor for metals and alloys

Mechanism of Action

The mechanism of action of 2-Ferrocenyl-6-methylbenzimidazole involves its interaction with various molecular targets and pathways. The ferrocene moiety can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The benzimidazole ring can bind to DNA and proteins, disrupting their normal functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ferrocenyl-6-methylbenzimidazole is unique due to the presence of both ferrocene and benzimidazole moieties in its structure. This combination imparts distinct redox properties and the ability to interact with biological molecules, making it a versatile compound for various applications .

Properties

InChI

InChI=1S/C13H11N2.C5H5.Fe/c1-9-6-7-11-12(8-9)15-13(14-11)10-4-2-3-5-10;1-2-4-5-3-1;/h2-8H,1H3,(H,14,15);1-5H;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOWBJQARDXRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)[C]3[CH][CH][CH][CH]3.[CH]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FeN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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